

# encorafenib hepatotoxicity elevated liver enzymes management

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## Compound Focus: Encorafenib

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## Incidence and Presentation of Hepatotoxicity

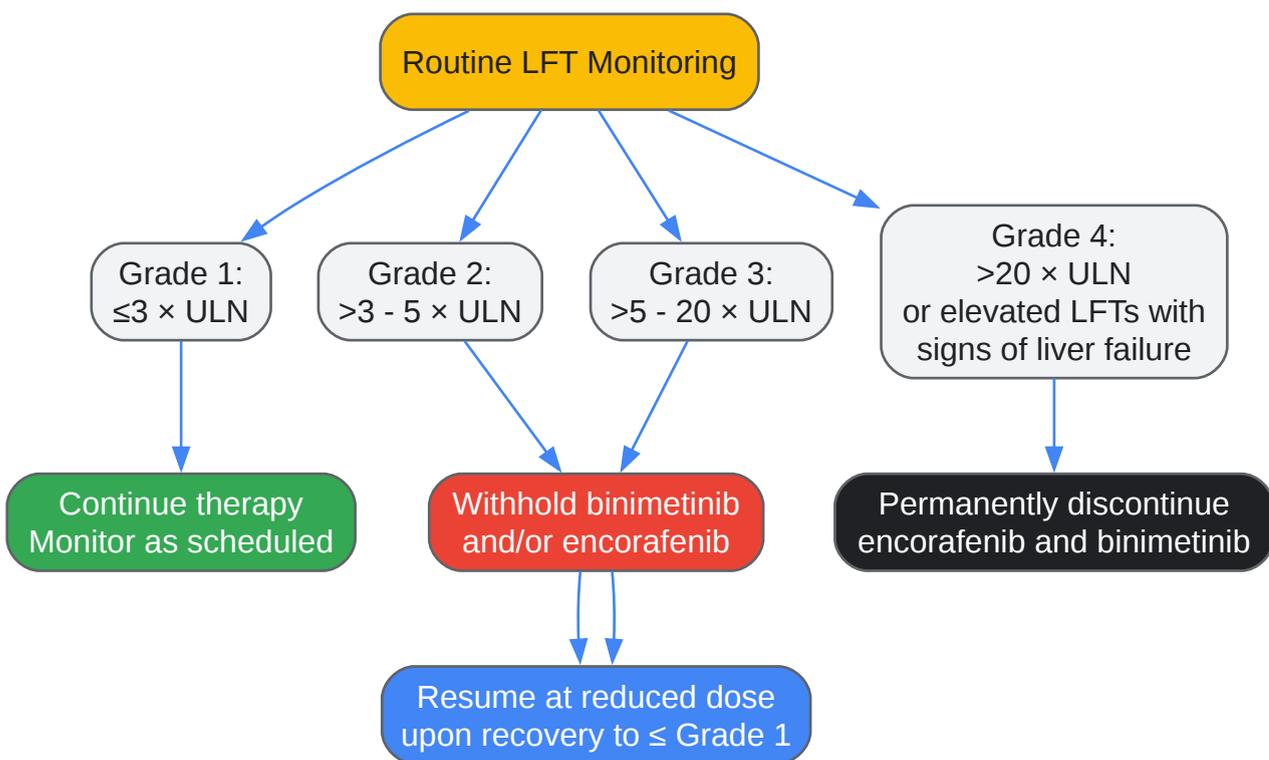
Clinical trial and real-world data show that liver enzyme elevations are a known effect of the **encorafenib** and binimetinib combination. The table below summarizes the key hepatotoxicity findings:

Aspect of Hepatotoxicity	Findings and Incidence
Overall Incidence (Any Grade)	ALT elevations occurred in <b>26%</b> of patients in clinical trials [1].
Clinically Significant Elevations (Grade 3-4)	<b>AST increased in 10%</b> and <b>ALT increased in 9%</b> of patients (Grade 3 or 4) [2]. <b>ALT/AST &gt;5x ULN</b> occurred in <b>6%</b> of patients, leading to dose modification or discontinuation in <b>3.6%</b> [1].
Severe DILI (Grade 4)	Rare; the first case of Grade 4 hepatotoxicity (ALT/AST >20x ULN) was published in 2019 [3].
Typical Pattern	Often transient and asymptomatic; most cases are self-limiting or resolve with dose modification [1]. Can present with a <b>hepatocellular pattern</b> of injury (predominant ALT/AST elevation) [3] [4].

## Monitoring and Management Guidelines

Proactive monitoring and prompt intervention are critical for managing hepatotoxicity risk in both clinical trials and practice.

- **Baseline and Routine Monitoring:** Obtain **Liver Function Tests (LFTs)**—including ALT, AST, ALP, and bilirubin—before treatment initiation, monthly during treatment, and as clinically indicated [1] [2] [5].
- **Dose Modification Protocol:** Adhere to a standardized protocol for managing elevated LFTs. The following workflow outlines the management strategy based on toxicity grade:



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- **Permanent Discontinuation:** Permanently discontinue both **encorafenib** and binimetinib for **Grade 4 hepatotoxicity** or if AST/ALT elevations are accompanied by **significant bilirubin elevation, jaundice, or other signs of liver dysfunction** [1] [3].
- **Investigating Other Causes:** In cases of significant hepatotoxicity, rule out other causes such as **liver metastases, viral hepatitis (A, B, C), autoimmune disease, or other hepatotoxic medications** [3] [6]. Resolution of LFTs after drug withdrawal supports a diagnosis of DILI [3].

## Key Considerations for Clinical Development

- **Mechanism and Metabolism:** The mechanism of hepatotoxicity is not fully understood. **Encorafenib** is primarily metabolized by **CYP3A4**, and binimetinib by **UGT1A1**; be vigilant for potential drug-drug interactions that may alter exposure [1].
- **Real-World Evidence:** A 2025 real-world study confirmed the established safety profile, with **transaminitis (9.4%)** being the most frequent treatment-related adverse event of grade  $\geq 3$  [7]. This supports that hepatotoxicity remains a manageable concern in broader patient populations.

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